Quinidine hydrochloride Quinidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1668-99-1
VCID: VC21216021
InChI: InChI=1S/C20H24N2O2.ClH/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;1H/t13-,14-,19+,20-;/m0./s1
SMILES: COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.Cl
Molecular Formula: C20H25ClN2O2
Molecular Weight: 360.9 g/mol

Quinidine hydrochloride

CAS No.: 1668-99-1

Cat. No.: VC21216021

Molecular Formula: C20H25ClN2O2

Molecular Weight: 360.9 g/mol

* For research use only. Not for human or veterinary use.

Quinidine hydrochloride - 1668-99-1

CAS No. 1668-99-1
Molecular Formula C20H25ClN2O2
Molecular Weight 360.9 g/mol
IUPAC Name (S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;hydrochloride
Standard InChI InChI=1S/C20H24N2O2.ClH/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;1H/t13-,14-,19+,20-;/m0./s1
Standard InChI Key LBSFSRMTJJPTCW-VJAUXQICSA-N
Isomeric SMILES COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.Cl
SMILES COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.Cl
Canonical SMILES COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.Cl

Chemical Structure and Properties

Molecular Structure

Quinidine hydrochloride shares the basic structure of quinidine, a cinchona alkaloid with the chemical formula C₂₀H₂₄N₂O₂·HCl when in its hydrochloride salt form. The parent compound quinidine has a molecular weight of 324.42 g/mol, with the hydrochloride salt having a correspondingly higher molecular weight due to the addition of HCl .

Physical and Chemical Properties

The physical and chemical properties of quinidine hydrochloride are influenced by both the parent compound and the hydrochloride salt formation. The following table summarizes key properties:

PropertyQuinidine Hydrochloride ValueNotes
AppearanceWhite to off-white crystalline powderMay darken on exposure to light
SolubilityMore soluble in water than free baseImproved solubility compared to quinidine base
Melting PointSimilar to parent compound (168-172°C)Varies slightly from the sulfate form
pH (1% solution)AcidicDue to hydrochloride salt formation
StabilityLight sensitiveShould be stored in dark containers
Optical ActivityDextrorotatory[α]20/D similar to parent compound

Quinidine hydrochloride demonstrates improved water solubility compared to the free base form, which contributes to its pharmaceutical utility. Like other quinidine salts, it is sensitive to light exposure and undergoes degradation when exposed to strong oxidizing agents .

Historical Development and Sources

Discovery and Isolation

The history of quinidine hydrochloride is intertwined with that of quinine and other cinchona alkaloids. In 1820, French chemists Pierre Pelletier and Joseph Caventou isolated several alkaloids from cinchona bark, including quinine and quinidine . Initially, quinidine was identified as a byproduct in quinine extraction processes.

Development as a Therapeutic Agent

The therapeutic potential of quinidine was recognized in the early 20th century when its antiarrhythmic properties were discovered. While early formulations focused on the sulfate salt, the hydrochloride salt was later developed to provide alternative physicochemical properties and potentially different pharmacokinetic profiles .

Quinidine hydrochloride, like other quinidine salts, was originally derived from natural sources, primarily the bark of cinchona trees. Modern production typically involves semi-synthetic processes starting with naturally extracted quinidine or complete chemical synthesis .

Pharmacological Classification

Therapeutic Category

Quinidine hydrochloride is classified as:

  • Class Ia antiarrhythmic agent

  • Antimalarial schizonticide

  • Antimuscarinic agent

  • Alpha-1 adrenergic receptor antagonist

Regulatory Classification

The regulatory classification of quinidine hydrochloride includes:

  • ATC Code: C01BA01 (Cardiac therapy - Antiarrhythmics, class I and III)

  • FDA Approved for cardiac arrhythmias

  • Prescription-only medication status

Mechanism of Action

Cardiac Effects

Quinidine hydrochloride exhibits a complex mechanism of action that affects multiple ion channels and receptors in cardiac tissue. Its primary antiarrhythmic effects stem from:

  • Blocking voltage-gated sodium channels (Nav1.5) in a use-dependent manner, which decreases the phase 0 depolarization rate (reduced Vmax) in cardiac action potentials

  • Inhibiting potassium channels, including the rapid (IKr) and slow (IKs) components of the delayed rectifier current, inward rectifier potassium current (IKI), and transient outward potassium current (Ito)

  • Reducing L-type calcium currents (ICa)

  • Prolonging the cardiac action potential duration and effective refractory period

These electrophysiological effects manifest as changes on electrocardiogram (ECG) readings, including QT interval prolongation, widened QRS complexes, depressed ST segments, and sometimes the appearance of U waves .

Non-cardiac Effects

Beyond its cardiac effects, quinidine hydrochloride also:

  • Acts as an antagonist at muscarinic acetylcholine receptors, particularly the M2 subtype (Ki = 7.5 μM for human recombinant receptors)

  • Functions as an alpha-1 adrenergic receptor blocker, contributing to its vasodilatory effects

  • In malaria treatment, acts as an intra-erythrocytic schizonticide with gametocidal activity against Plasmodium vivax and P. malariae

Pharmacokinetics

Absorption

Quinidine hydrochloride, like the sulfate salt, demonstrates good oral bioavailability. While specific data for the hydrochloride salt is limited, quinidine generally shows:

  • Oral bioavailability of approximately 70%, with significant interindividual variability (45-100%)

  • Peak serum levels typically occurring around 2 hours after oral administration

  • First-pass metabolism in the liver contributing to the less-than-complete bioavailability

Distribution

After absorption, quinidine hydrochloride distributes throughout the body, with:

  • Moderate protein binding

  • Volume of distribution consistent with extensive tissue distribution

  • Ability to cross the blood-brain barrier and placental barrier

Metabolism and Elimination

The metabolism and elimination of quinidine hydrochloride involve:

  • Hepatic metabolism via cytochrome P450 enzymes, primarily CYP3A4

  • Elimination half-life of approximately 6-8 hours

  • Approximately 20% excreted unchanged through the kidneys

  • The remainder eliminated as metabolites through hepatic clearance

Clinical Applications

Cardiac Arrhythmias

The primary therapeutic application of quinidine hydrochloride is in the management of cardiac arrhythmias, including:

  • Atrial fibrillation and flutter

  • Paroxysmal supraventricular tachycardia

  • Ventricular arrhythmias

  • Prevention of recurrent ventricular tachycardia

Its use in modern cardiology has declined with the development of newer antiarrhythmic agents with improved safety profiles, but it remains an option for specific clinical scenarios.

Antimalarial Use

Though less commonly employed for this purpose, quinidine hydrochloride retains efficacy as an antimalarial agent, particularly for:

  • Treatment of severe Plasmodium falciparum infections

  • Cases where first-line antimalarial drugs are unavailable or ineffective

Adverse Effects and Toxicity

Common Adverse Effects

Quinidine hydrochloride therapy may result in various adverse effects, including:

  • Cardiovascular: QT interval prolongation, torsades de pointes, hypotension

  • Gastrointestinal: Nausea, vomiting, diarrhea

  • Neurological: Headache, dizziness, tinnitus

  • Hematological: Thrombocytopenia

  • Dermatological: Rash, photosensitivity

Cinchonism

Cinchonism, a syndrome associated with quinidine toxicity, manifests as:

  • Tinnitus and high-frequency hearing loss

  • Visual disturbances

  • Confusion

  • Nausea and vomiting

  • Headache

Proarrhythmic Effects

A significant concern with quinidine hydrochloride therapy is its potential to induce arrhythmias, particularly:

  • Torsades de pointes, a potentially fatal ventricular tachycardia

  • QT interval prolongation as a precursor to serious ventricular arrhythmias

  • Early afterdepolarizations (EADs) that can trigger arrhythmias

Drug Interactions

Quinidine hydrochloride participates in numerous clinically significant drug interactions due to its effects on cardiac electrophysiology and metabolism. Important interactions include:

  • Digoxin: Quinidine increases digoxin levels by inhibiting P-glycoprotein transport

  • Warfarin: Enhanced anticoagulant effect through inhibition of metabolism

  • Class I and III antiarrhythmics: Additive effects on cardiac repolarization, increasing risk of QT prolongation

  • CYP3A4 inhibitors: May increase quinidine levels and toxicity

  • CYP3A4 inducers: May decrease quinidine efficacy

Research Findings

Experimental Studies

Research on quinidine compounds has revealed important insights into their electrophysiological effects:

  • In isolated canine ventricular myocytes, quinidine decreases the amplitude and duration of action potentials

  • Studies of ion channel inhibition show quinidine inhibits IKr, peak INa, and late INa with IC50 values of 4.5, 11, and 12 μM, respectively

  • At concentrations as low as 1 μM, quinidine can induce torsade de pointes in isolated rabbit heart preparations

Clinical Research

Clinical research findings related to quinidine compounds include:

  • QT prolongation occurs in a dose-related manner and can be observed in clinical settings with standard therapeutic doses

  • Binding studies with muscarinic acetylcholine receptors show quinidine has selective antagonist activity at M3 receptors

  • Comparative studies between different salt forms have shown similar efficacy profiles but potentially different absorption kinetics and tolerance profiles

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